8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a bromine atom attached to the benzene ring. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water can yield 1,4-benzoxazepin-2-one derivatives . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and Cu(I)-catalyzed cycloaddition of azido-alkynes has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced benzoxazepine derivatives, and substitution reactions can result in various substituted benzoxazepine compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, studies have shown that certain benzoxazepine derivatives can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . The compound’s ability to interact with cellular proteins and enzymes plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one: This compound shares a similar structure but differs in the position of the bromine atom and the degree of hydrogenation.
2,2-Dimethyl-4-(E)-2-(4-methylphenyl)ethenyl-2,3-dihydro-1,5-benzoxazepine: Another benzoxazepine derivative with different substituents on the benzene ring.
Uniqueness
8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in medicinal chemistry.
Properties
IUPAC Name |
8-bromo-1,5-dihydro-4,1-benzoxazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-2-1-6-4-13-5-9(12)11-8(6)3-7/h1-3H,4-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIHNCYCIONKPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC(=O)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.